molecular formula C23H22FN3O3S B2463559 4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 898421-85-7

4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2463559
CAS No.: 898421-85-7
M. Wt: 439.51
InChI Key: KGYSRIMPPOXXHN-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex synthetic compound of significant interest in medicinal chemistry and pharmacological research. It features a molecular weight of 439.5 g/mol and a structure that incorporates a fluorine atom, a phenylpiperazine moiety, and a sulfonamide group . Scientific investigations have identified this compound, and its close structural analogues, as promising scaffolds in antiviral discovery. Research indicates it belongs to a class of benzenesulfonamide-containing compounds that function as potent inhibitors of the HIV-1 Capsid (CA) protein . These inhibitors can disrupt the HIV-1 replication cycle by targeting the viral capsid in both early and late stages, demonstrating a dual-stage inhibition profile . One leading compound from this series, 11l, has shown a significantly enhanced anti-HIV-1 activity (5.78-fold better) and improved metabolic stability compared to the early prototype inhibitor PF-74 . Beyond its antiviral potential, the structural features of this compound—specifically the piperazine and sulfonamide groups—are commonly found in molecules with a broad spectrum of biological activities. Piperazine derivatives are frequently explored for their antibacterial, antifungal, and anticancer properties . Similarly, sulfonamide-containing compounds have been reported to exhibit antinociceptive and antiallodynic effects in murine pain models, acting via serotonergic and opioidergic pathways . This product is provided for in-vitro research use only. It is strictly not for human or veterinary diagnostic or therapeutic applications. : 898421-85-7 Molecular Formula : C23H22FN3O3S Molecular Weight : 439.5 g/mol

Properties

IUPAC Name

4-fluoro-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c24-19-9-11-22(12-10-19)31(29,30)25-20-6-4-5-18(17-20)23(28)27-15-13-26(14-16-27)21-7-2-1-3-8-21/h1-12,17,25H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYSRIMPPOXXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, followed by reduction with red phosphorus and iodine. The resulting intermediate is then alkylated by alkyl halide, cyclized with bis(2-chloroethyl)amine hydrochloride, and finally subjected to N-substitution reactions with various reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, phenylpiperazine derivatives have been shown to enhance intestinal permeability by interacting with the epithelial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and sulfonamide group contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

4-Fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. The presence of a piperazine moiety suggests potential psychoactive effects, often associated with compounds targeting the central nervous system.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (lung cancer)0.39Induces autophagy
Compound BMCF-7 (breast cancer)0.46Inhibits Aurora-A kinase
Compound CHCT116 (colon cancer)0.07Targets CDK2

These findings suggest that the compound may exert its effects through multiple pathways, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The sulfonamide group is particularly effective in inhibiting various carbonic anhydrases (CAs), which play crucial roles in tumor growth and metastasis. For example, a related compound was reported to inhibit hCA XII with an IC50 of 6.8 nM, significantly affecting the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting carbonic anhydrases, the compound may disrupt pH regulation within tumors, leading to reduced viability.
  • Cell Cycle Arrest : Similar compounds have been shown to interfere with key regulatory proteins such as CDK2 and Aurora-A kinase, leading to cell cycle arrest and apoptosis.
  • Induction of Autophagy : Certain derivatives promote autophagy in cancer cells, providing a dual mechanism of action that can lead to enhanced anticancer efficacy.

Case Studies

Several case studies have documented the effectiveness of related compounds:

  • Study on Lung Cancer : A derivative showed significant inhibition of A549 cell proliferation with an IC50 value indicating robust anticancer activity.
  • Breast Cancer Research : Compounds targeting Aurora-A kinase demonstrated promising results in reducing tumor growth in preclinical models.

These studies underline the importance of structural modifications in enhancing biological activity.

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